![molecular formula C23H26N2O3S B2582890 N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide CAS No. 899747-88-7](/img/structure/B2582890.png)
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide
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Description
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide, commonly known as MTSEA, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MTSEA is a sulfhydryl-reactive compound that is widely used in biochemical and physiological research.
Scientific Research Applications
Supramolecular Chemistry
Naphthalene sulfonamides have been pivotal in the development of supramolecular chemistry. Their role in forming diverse structural motifs, like chains, layers, and channels, is significant. The study by Michał J. Białek et al. highlights the generation of pseudopolymorphs, polymorphs, and adducts by combining naphthalene diphosphonic acids with morpholine and other compounds, showcasing the material's conformational versatility and structural diversity in supramolecular assemblies (Białek et al., 2013).
Reactions with Nucleophiles
The reactivity of naphthalene sulfonamides towards nucleophiles is another area of interest. Zhaofu Fei, A. Slawin, and J. Woollins examined the reactivity of 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with various nucleophiles, including morpholine, demonstrating the formation of distinct ammonium salts and structural diversity through X-ray crystallography (Fei et al., 2001).
Spectral Properties and Structural Characterization
M. Danish and colleagues reported the synthesis, crystal structure, and spectral properties of new sulfonamide derivatives, providing insights into the hydrogen bonding and molecular interactions of such compounds (Danish et al., 2021). Similarly, B. Macías and others explored the synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes, elucidating their crystalline structures and discussing their spectroscopic and magnetic properties (Macías et al., 2002).
Applications in Catalysis and Hydrogenations
Shenglin Lu and C. Bolm synthesized naphthalene-bridged P,N-type sulfoximine ligands and their iridium complexes, applying them in the enantioselective hydrogenation of quinoline derivatives, achieving significant enantioselectivities (Lu & Bolm, 2008).
Biomedical Imaging and Fluorescence Probing
The application of naphthalene sulfonamides in biomedical imaging and as fluorescent probes is highlighted by Cai Gao et al., who developed a ratiometric fluorescence probe for imaging lysosomal hydrogen sulfide in living cells, showcasing the compound's potential in physiological and pathological processes (Gao et al., 2018).
properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-6-8-20(9-7-18)23(25-12-14-28-15-13-25)17-24-29(26,27)22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16,23-24H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNRAQAJHIZEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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